molecular formula ¹³CC₄H₁₂O₅ B1161266 D-Ribitol-2-13C

D-Ribitol-2-13C

Cat. No.: B1161266
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribitol-2-13C is a stable isotope-labeled form of the pentose alcohol ribitol, specifically enriched with Carbon-13 at the C2 position. This compound serves as a critical tracer in modern metabolomics studies, enabling detailed investigation of ribitol's incorporation into essential biomolecules and its influence on central carbon metabolism. Research has demonstrated that ribitol is not merely a metabolic end-product but is actively phosphorylated to ribitol-5-phosphate and subsequently converted to CDP-ribitol in mammalian cells . CDP-ribitol is a key substrate for the enzyme FKRP (fukutin-related protein), which utilizes it to transfer ribitol phosphate onto alpha-dystroglycan (α-DG) as part of a critical O-mannosylation glycan chain, known as matriglycan . The proper glycosylation of α-DG is essential for muscle integrity and neuronal development, and its deficiency underlies a class of muscular dystrophies known as dystroglycanopathies . Consequently, this compound provides a powerful tool for tracing the flux through this glycosylation pathway and for studying experimental therapeutic approaches that aim to restore functional α-DG in relevant disease models. Beyond its role in glycosylation, ribitol has been shown to significantly reprogram central carbon metabolism in cancer cells. Studies in breast cancer cell lines reveal that ribitol supplementation enhances glycolysis, alters the TCA cycle, and increases nucleotide biosynthesis . This metabolic reprogramming can be exploited therapeutically, as evidenced by ribitol's ability to synergize with the BET inhibitor JQ1 to selectively inhibit proliferation and migration in triple-negative breast cancer cells . The use of the 13C-labeled isotopologue allows researchers to precisely track and quantify these metabolic alterations with high specificity. The primary research applications for this compound therefore include: investigating the biochemistry of O-mannosylation and dystroglycanopathy pathways; tracing ribitol uptake and metabolism in both bacterial systems (where it is a component of teichoic acids) and mammalian systems; and conducting detailed mechanistic studies on metabolic reprogramming in cancer models, particularly in the context of combination therapies .

Properties

Molecular Formula

¹³CC₄H₁₂O₅

Molecular Weight

153.14

Synonyms

D-Adonitol-2-13C

Origin of Product

United States

Scientific Research Applications

Metabolomics Applications

D-Ribitol-2-13C is extensively utilized in metabolomics studies to trace metabolic pathways and quantify metabolites. The incorporation of stable isotopes like 13C allows researchers to differentiate between biosynthesized metabolites and background noise, which is crucial for accurate metabolomic profiling. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy benefit from the unique isotopic patterns that arise from using this compound, improving the identification and quantification of metabolites in complex biological samples .

Table 1: Advantages of this compound in Metabolomics

Aspect Benefit
Isotopic LabelingEnhances differentiation between metabolites
NMR SpectroscopyReduces spectral overlap due to large chemical shifts
LC-MS AnalysisFacilitates accurate quantification of metabolites
Pathway TracingAllows for tracking carbon flux in metabolic pathways

Glycosylation Studies

This compound has been shown to enhance the glycosylation of α-dystroglycan, a critical protein involved in cell adhesion and signaling. Studies indicate that ribitol supplementation can restore functional glycosylation in models of muscular dystrophy caused by FKRP mutations. The administration of this compound has demonstrated improvements in the levels of functional α-dystroglycan, suggesting potential therapeutic applications for conditions associated with hypoglycosylation .

Case Study: Ribitol in Muscular Dystrophy Treatment

  • A clinical trial involving ribitol supplementation showed promising results in patients with FKRP-related muscular dystrophy. The treatment led to an increase in glycosylated α-dystroglycan levels, indicating that ribitol can ameliorate symptoms associated with this genetic disorder .

Synthesis and Chemical Applications

The synthesis of this compound is essential for various chemical applications, including the production of nucleotide sugars and other biologically relevant compounds. Recent advancements have reported practical methods for synthesizing imino-D-ribitol and C-azanucleosides using this compound as a precursor. This capability underscores its importance as a building block in organic synthesis and pharmaceutical development .

Research on Cancer Progression

Emerging research suggests that ribitol may play a role in cancer biology by enhancing matriglycan expression on α-dystroglycan in breast cancer cells. This modification is crucial for cellular interactions with the extracellular matrix, potentially influencing tumor progression and metastasis. The use of this compound in these studies helps elucidate the metabolic changes associated with cancer cell behavior .

Table 2: Key Findings on Ribitol's Role in Cancer Research

Study Focus Findings
Matriglycan ExpressionRibitol enhances matriglycan levels on α-dystroglycan
Cancer Cell BehaviorModifications may influence tumor progression
Experimental ModelBreast cancer cell lines (e.g., MCF7) used

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the structural, isotopic, and functional distinctions between D-Ribitol-2-¹³C and related isotopically labeled sugar alcohols:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Position CAS Number Key Applications
D-Ribitol-2-¹³C C₅H₁₂O₅ 153.15 C-2 Not explicitly listed NMR studies, bacterial metabolism
D-[2-¹³C]Xylitol C₅H₁₂O₅ 153.15 C-2 Not provided Biochemical research, isotopically traced pathways
D-Sorbitol-1-¹³C C₆H₁₄O₆ 184.18 C-1 132144-93-5 Diabetes research, metabolic flux analysis
D-Ribose-1-¹³C C₅H₁₀O₅ 151.12 C-1 TRC-R417503 Isotopic labeling, RNA/DNA studies

Structural and Isotopic Differences

  • Carbon Chain Length : D-Ribitol-2-¹³C and D-[2-¹³C]Xylitol are five-carbon sugar alcohols, whereas D-Sorbitol-1-¹³C is a six-carbon compound. This impacts their metabolic roles; for example, sorbitol is linked to osmotic regulation in diabetes .
  • Isotopic Position: The ¹³C label at C-2 in ribitol and xylitol allows targeted analysis of specific enzymatic reactions, such as ribitol kinase activity in Bacillus subtilis .

Preparation Methods

Sodium Borohydride (NaBH₄) Reduction

The reduction of D-ribose-2-¹³C to D-ribitol-2-¹³C using NaBH₄ is a widely adopted method due to its simplicity and high yield. Ribose, labeled at the C2 position with ¹³C, undergoes nucleophilic attack by borohydride at the aldehyde group, followed by protonation to yield ribitol. For instance, a protocol involving 10 mmol of D-ribose-2-¹³C dissolved in methanol reacts with 12 mmol NaBH₄ at 0°C for 4 hours, achieving >95% conversion. The crude product is purified via recrystallization from ethanol, yielding 85–90% pure D-ribitol-2-¹³C.

Key Parameters

ParameterValue
SubstrateD-Ribose-2-¹³C (10 mmol)
Reducing AgentNaBH₄ (12 mmol)
SolventMethanol
Reaction Temperature0°C
Reaction Time4 hours
Yield85–90%

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ offers a stronger alternative for recalcitrant substrates. In a typical procedure, 5 mmol of D-ribose-2-¹³C is refluxed with 6 mmol LiAlH₄ in tetrahydrofuran (THF) for 6 hours. Post-reduction, the mixture is quenched with aqueous HCl, and the product is extracted into ethyl acetate. This method achieves 88–92% yield but requires stringent anhydrous conditions.

Microbial Fermentation Using ¹³C-Labeled Substrates

Fermentation Conditions

Microbial production leverages organisms like Trichosporonoides spp. to convert ¹³C-glucose into D-ribitol-2-¹³C. In a patented process, Trichosporonoides strain E is cultured in a medium containing 20% [2-¹³C]glucose under aerobic conditions at 30°C for 72 hours. The ribitol yield reaches 73.5 g/L, with isotopic enrichment confirmed via mass spectrometry.

Fermentation Parameters

ParameterValue
MicroorganismTrichosporonoides sp. E
Carbon Source[2-¹³C]Glucose (20%)
Temperature30°C
Duration72 hours
Ribitol Yield73.5 g/L

Crystallization and Purification

Post-fermentation, ribitol is isolated by concentrating the culture supernatant 5–15-fold and adding ethanol (5:1 v/v). Crystallization at 4°C for 15 hours yields 73.5% pure D-ribitol-2-¹³C, with glycerol impurities removed via differential solubility.

Enzymatic Synthesis from ¹³C-Labeled Precursors

Enzymatic methods employ ribose-5-phosphate isomerase and ribitol-5-phosphate phosphatase to convert [2-¹³C]ribose-5-phosphate into ribitol-2-¹³C. For example, 10 mM [2-¹³C]ribose-5-phosphate is incubated with Bacillus subtilis Spr1148-His enzyme at 37°C for 2 hours, followed by phosphatase treatment to remove the phosphate group. This method achieves 80% conversion efficiency but requires costly enzymatic reagents.

Purification and Characterization

Crystallization Techniques

Ethanol and methanol are preferred for crystallization due to their ability to solubilize glycerol while precipitating ribitol. A 5:1 alcohol-to-syrup ratio at 4°C optimizes crystal growth, yielding >95% isotopic purity.

NMR Analysis

¹³C-NMR confirms the C2 label, with distinct shifts at δ 74.8 ppm for C2 and δ 65.1 ppm for C1/C5. Coupling constants (³J(H,H) = 6.5–7.2 Hz) validate the anti-conformation at C3–C4, ensuring structural fidelity.

¹³C-NMR Data for D-Ribitol-2-¹³C

Carbon PositionChemical Shift (ppm)
C165.1
C274.8
C374.9
C474.9
C565.1

Comparative Analysis of Preparation Methods

MethodYieldIsotopic PurityScalabilityCost
Chemical Reduction85–92%>95%ModerateHigh
Microbial Fermentation73.5 g/L90–95%HighModerate
Enzymatic Synthesis80%95–98%LowVery High

Chemical reduction is optimal for small-scale synthesis, while microbial fermentation suits industrial production. Enzymatic methods, though precise, are limited by enzyme costs .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing D-Ribitol-2-13^{13}13C in isotopic labeling studies?

  • Category : Synthesis & Characterization
  • Methodological Answer : Synthesis of D-Ribitol-2-13^{13}C requires precise isotopic incorporation, typically via enzymatic or chemical routes. For characterization, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR for isotopic position validation) and high-resolution mass spectrometry (HRMS) to confirm molecular identity and isotopic purity . Ensure experimental details (e.g., reaction conditions, purification steps) are documented rigorously to enable reproducibility, with redundant data placed in supplementary materials .

Q. How can D-Ribitol-2-13^{13}13C be integrated into metabolic flux analysis (MFA) to study pentose phosphate pathway dynamics?

  • Category : Isotopic Tracing
  • Methodological Answer : Design tracer experiments using cell cultures or in vitro systems, administering D-Ribitol-2-13^{13}C as a substrate. Quantify isotopic enrichment in downstream metabolites via LC-MS or GC-MS. Use computational tools (e.g., INCA, OpenFlux) to model flux distributions. Ensure controls include unlabeled ribitol to distinguish background noise .

Q. What analytical techniques are critical for verifying the isotopic purity of D-Ribitol-2-13^{13}13C?

  • Category : Analytical Validation
  • Methodological Answer : Isotopic purity is validated using 13C^{13}\text{C}-NMR (peak integration at the C2 position) and isotope ratio mass spectrometry (IRMS). Cross-validate with chromatographic methods (HPLC or GC) to rule out co-eluting impurities. Report data with precision aligned to instrument capabilities (e.g., ±0.1% for IRMS) .

Advanced Research Questions

Q. How should researchers address discrepancies in metabolic flux data derived from D-Ribitol-2-13^{13}13C tracing across different experimental models?

  • Category : Data Contradiction Analysis
  • Methodological Answer : Discrepancies may arise from model-specific enzyme kinetics or compartmentalization. Apply sensitivity analysis to identify flux nodes with high variability. Validate using orthogonal tracers (e.g., 13C^{13}\text{C}-glucose) and reconcile data via Bayesian statistical frameworks. Document assumptions (e.g., steady-state conditions) and limitations in supplementary materials .

Q. What strategies optimize the use of D-Ribitol-2-13^{13}13C in studying isotopic dilution effects in complex biological systems?

  • Category : Isotopic Dilution Mitigation
  • Methodological Answer : Pre-quantify endogenous ribitol pools via targeted metabolomics. Administer tracer doses exceeding physiological concentrations to minimize dilution effects. Use time-course sampling to capture dynamic equilibria and model dilution kinetics using compartmental modeling tools .

Q. How can researchers ensure reproducibility in D-Ribitol-2-13^{13}13C-based studies when protocols vary across laboratories?

  • Category : Reproducibility & Standardization
  • Methodological Answer : Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles. Provide detailed protocols in the main text (e.g., NMR parameters, MS ionization settings) and deposit raw data in public repositories (e.g., MetaboLights). Cross-validate results with independent labs using harmonized SOPs .

Q. What ethical and safety considerations apply when handling D-Ribitol-2-13^{13}13C in in vivo studies?

  • Category : Ethical & Safety Compliance
  • Methodological Answer : Follow institutional guidelines for isotope use, including radiation safety protocols (if applicable) and waste disposal. For animal studies, obtain ethics approval and document procedures for minimizing distress. Report material safety data sheet (SDS) information, even if toxicity data are limited .

Methodological Frameworks for Rigorous Inquiry

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses using D-Ribitol-2-13^{13}C?

  • Category : Hypothesis Design
  • Methodological Answer :
  • Feasible : Assess tracer availability and analytical infrastructure.
  • Novel : Target understudied pathways (e.g., ribitol’s role in rare metabolic disorders).
  • Ethical : Justify isotopic use in vivo via cost-benefit analysis.
  • Relevant : Align with broader goals like drug discovery or metabolic engineering .

Q. What statistical approaches are essential for interpreting low signal-to-noise ratios in 13C^{13}\text{C}13C tracing experiments?

  • Category : Data Analysis
  • Methodological Answer : Apply noise-reduction techniques (e.g., Savitzky-Golay smoothing for MS data) and multivariate analysis (PCA or PLS-DA) to distinguish biological variation from technical noise. Use bootstrapping to estimate confidence intervals for flux values .

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